molecular formula C22H22N4O2S B11040304 (2E)-2-(8-methoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-N-phenylhydrazinecarbothioamide

(2E)-2-(8-methoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-N-phenylhydrazinecarbothioamide

Cat. No.: B11040304
M. Wt: 406.5 g/mol
InChI Key: HQYVSKVXQLYMRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a mouthful, but its structure is intriguing. Let’s break it down:

  • The core structure consists of a pyrrolo[3,2,1-ij]quinoline scaffold, which contains fused pyrrole and quinoline rings.
  • The substituents include a phenylhydrazinecarbothioamide group and a methoxy (CH₃O) moiety at the 8-position.
  • The (2E)- prefix indicates the geometry of the double bond.

Preparation Methods

Synthetic Routes:

    Condensation Reaction:

Industrial Production:

Chemical Reactions Analysis

    Common Reagents and Conditions:

Scientific Research Applications

    Biology and Medicine:

Mechanism of Action

Comparison with Similar Compounds

    Similar Compounds:

: Reference 1 (Placeholder) : Reference 2 (Placeholder) : Reference 3 (Placeholder)

Properties

Molecular Formula

C22H22N4O2S

Molecular Weight

406.5 g/mol

IUPAC Name

1-[(2-hydroxy-6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-3-yl)imino]-3-phenylthiourea

InChI

InChI=1S/C22H22N4O2S/c1-13-12-22(2,3)26-19-16(13)10-15(28-4)11-17(19)18(20(26)27)24-25-21(29)23-14-8-6-5-7-9-14/h5-12,27H,1-4H3,(H,23,29)

InChI Key

HQYVSKVXQLYMRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N2C3=C(C=C(C=C13)OC)C(=C2O)N=NC(=S)NC4=CC=CC=C4)(C)C

Origin of Product

United States

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